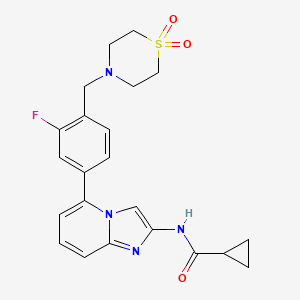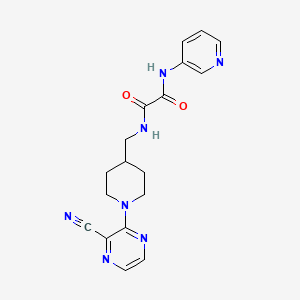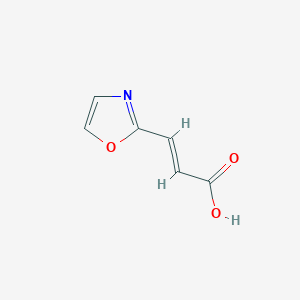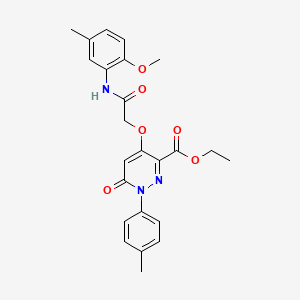![molecular formula C18H18BrN5O4 B2731228 methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 873076-62-1](/img/structure/B2731228.png)
methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimido[2,1-f]purin, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[2,1-f]purin ring system, the introduction of the 4-bromophenyl group, and the esterification of the acetic acid moiety .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups, including a pyrimido[2,1-f]purin ring system, a 4-bromophenyl group, and a methyl acetate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar ester group, while its reactivity could be influenced by the bromophenyl group .Scientific Research Applications
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
The compound is utilized in the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, showcasing its importance in the development of potential therapeutic agents. The reaction of 8-bromoadenine derivatives with sodium acetate in acetic acid has been used to synthesize corresponding N9-substituted derivatives, demonstrating the compound's role in novel nucleoside and nucleotide analog synthesis (Janeba, Holý, & Masojídková, 2000).
Synthesis of "Acyclic Nucleoside" Analogues
Another application includes the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles as "acyclic nucleoside" analogues, highlighting the compound's contribution to the creation of antiviral agents such as acycloguanosine. This process involves the treatment of 1,3-dioxolane with acetyl bromide, followed by coupling with pyrimidines and chloropurines, underscoring the versatility and significance of the compound in medicinal chemistry (Robins & Hatfield, 1982).
Potential Inhibitors of the Adenylosuccinate Synthetase System
The compound has also been investigated for its potential as an inhibitor in the biosynthesis of adenosine monophosphate (AMP), showcasing its role in exploring new cancer therapies. The synthesis of purinyl substituted cyclopropanedicarboxylic esters and their significance as potential inhibitors in the adenylosuccinate synthetase system highlight the compound's utility in cancer research (Wanner, Hageman, Koomen, & Pandit, 1978).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O4/c1-21-15-14(16(26)24(18(21)27)10-13(25)28-2)23-9-3-8-22(17(23)20-15)12-6-4-11(19)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGIYYANBNOLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)
![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B2731146.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2731151.png)
![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)



![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
